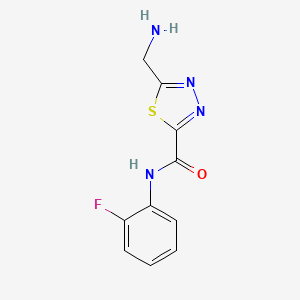

5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide

Description

Structural and Electronic Characteristics of 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole core exhibits distinctive structural and electronic properties that fundamentally determine its biological activity and pharmacological potential. The heterocyclic ring system demonstrates a dipole moment of 3.25 D, with nucleophilic attack preferentially occurring at the second and fifth positions. This pseudo-aromatic molecule maintains stability under acidic conditions while exhibiting susceptibility to ring cleavage in the presence of strong bases. The tautomeric behavior observed in 2-hydroxy-, mercapto-, and amino derivatives contributes to the dynamic nature of thiadiazole-based compounds and their ability to adapt to different biological environments.

Advanced computational studies utilizing density functional theory have revealed significant insights into the electronic properties of 1,3,4-thiadiazole derivatives. Investigations employing the B3LYP hybrid functional with a 6-311++g(2d,2p) basis set have demonstrated the crucial role of the N-H covalent bond in determining both molecular energy and spectral properties. Significant correlations have been calculated between minimum molecular energy and N-H vibrational frequencies, as well as the chemical shifts of NH protons in various conformers. These electronic characteristics enable thiadiazole derivatives to form stable complexes with biologically important metal ions such as copper(II) and zinc(II), with chelation occurring through thiadiazole nitrogen atoms and neighboring functional groups.

The frontier molecular orbital analysis of thiadiazole derivatives has revealed fascinating parallels with known biradical systems. Research has demonstrated a resemblance between the frontier molecular orbital picture of thieno[3,4-c]thiadiazole and the degenerate non-bonding molecular orbitals of trimethyleneethane, a known biradical compound. Percentage calculations of biradicaloid character suggest moderate biradicaloid nature in thiadiazole derivatives, with adiabatic singlet-triplet energy gaps estimated to be less than 1 electron volt for most derivatives. These electronic properties contribute to the near-infrared absorption capabilities of thiadiazole-based compounds and their potential applications in materials science and phototherapy.

Table 1: Structural Parameters of Representative 1,3,4-Thiadiazole Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Electronic Properties |

|---|---|---|---|---|

| 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | C8H7N3O2S | 209.22 | Amino, hydroxyl | Chelating ability with metal ions |

| 5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | C10H9FN4OS | 252.27 | Aminomethyl, carboxamide, fluorophenyl | Enhanced membrane permeability |

| 5-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid | C9H5FN2O2S | 224.21 | Carboxylic acid, fluorophenyl | Improved metabolic stability |

The electronic distribution within the thiadiazole ring system plays a crucial role in determining the biological activity of derivatives. Charge density analysis using quantum theory of atoms in molecules has revealed the significance of the charge density on nitrogen atoms and the delocalization index of the highly polar N-H covalent bond. These electronic features facilitate the interaction of thiadiazole derivatives with target proteins and enable their mesoionic behavior, which is essential for crossing biological membranes and achieving therapeutic efficacy.

Historical Development of Thiadiazole-Based Pharmacophores

The historical development of thiadiazole-based pharmacophores traces its origins to 1882 when Emil Fischer first discovered the 1,3,4-thiadiazole scaffold, though the true properties of the ring were subsequently described by Freund and Kuh. This heterocyclic system, also known as 4-azathiazole or 3,4-dioxythiophene, initially appeared as a stable colorless compound with a melting point of 42°C, demonstrating no ultraviolet absorption maximum up to 220 nanometers. The early recognition of its chemical stability and unique electronic properties laid the foundation for decades of research into its pharmaceutical applications.

The evolution of thiadiazole pharmacophores gained significant momentum with the recognition of their bioisosteric relationship to clinically important heterocycles. The discovery that thiadiazole acts as a bioisosteric replacement of the thiazole nucleus, particularly evident in third- and fourth-generation cephalosporins, established its credibility as a medicinal chemistry scaffold. This bioisosteric relationship enabled medicinal chemists to leverage the established pharmacological profiles of thiazole-containing drugs while potentially improving upon their therapeutic indices and reducing adverse effects.

The development of thiadiazole-based drugs reached clinical significance with the approval of several Food and Drug Administration-sanctioned medications incorporating this pharmacophore. Acetazolamide and methazolamide emerged as successful diuretic agents functioning as carbonic anhydrase inhibitors, while sulfamethizole gained recognition as an antimicrobial agent targeting dihydropteroate synthase. The hypoglycemic agent desaglybuzole further demonstrated the versatility of the thiadiazole scaffold across diverse therapeutic areas. More recently, the 2,3-dihydro-1,3,4-thiadiazole derivatives litronesib and filanesib have shown promise as anticancer agents, functioning as kinesin Eg5 inhibitors and kinesin spindle protein inhibitors, respectively.

Table 2: Historical Timeline of Significant Thiadiazole-Based Drug Development

| Year | Compound | Therapeutic Class | Mechanism of Action | Clinical Status |

|---|---|---|---|---|

| 1882 | 1,3,4-thiadiazole core | Discovery | Basic heterocycle | Research scaffold |

| 1950s | Acetazolamide | Diuretic | Carbonic anhydrase inhibitor | FDA approved |

| 1960s | Methazolamide | Diuretic | Carbonic anhydrase inhibitor | FDA approved |

| 1970s | Sulfamethizole | Antimicrobial | Dihydropteroate synthase inhibitor | FDA approved |

| 1990s | Desaglybuzole | Hypoglycemic | Glucose metabolism modulator | FDA approved |

| 2000s | Litronesib | Anticancer | Kinesin Eg5 inhibitor | Clinical trials |

| 2010s | Filanesib | Anticancer | Kinesin spindle protein inhibitor | Clinical trials |

The contemporary understanding of thiadiazole pharmacophores has been significantly enhanced by advanced synthetic methodologies and structure-activity relationship studies. Classical synthetic protocols have enabled the isolation of novel thiadiazole derivatives with enhanced biological properties, utilizing reactions such as the POCl3-mediated condensation between carboxylic acids and thiosemicarbazide. These synthetic advances have facilitated the development of metal complexes incorporating thiadiazole ligands, where chelation occurs through thiadiazole nitrogen atoms and neighboring functional groups, resulting in compounds with enhanced antimicrobial and antioxidant activities.

The recognition of thiadiazole derivatives as privileged pharmacophores has been further supported by their demonstrated ability to cross the blood-brain barrier and interact with central nervous system targets. Research has identified key pharmacophoric features responsible for anticonvulsant activity, including a hydrogen bonding domain, hydrophobic aryl ring, distal hydrophobic sites, and electron-donor groups. These structural requirements have guided the rational design of new thiadiazole-based therapeutic agents targeting neurological disorders and have expanded the scope of this pharmacophore beyond traditional antimicrobial and diuretic applications.

Properties

IUPAC Name |

5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4OS/c11-6-3-1-2-4-7(6)13-9(16)10-15-14-8(5-12)17-10/h1-4H,5,12H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZDBNWNZSDJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=NN=C(S2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501164828 | |

| Record name | 5-(Aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501164828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-37-7 | |

| Record name | 5-(Aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501164828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid-Phase Synthesis Using Thiosemicarbazide, Carboxylic Acid, and Phosphorus Pentachloride

A highly efficient method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles involves a solid-phase reaction between thiosemicarbazide, a substituted carboxylic acid, and phosphorus pentachloride (PCl5). This method is notable for mild conditions, short reaction times, and high yields (>91%).

In a dry reaction vessel, add:

- A mol of thiosemicarbazide,

- B mol of 2-fluorophenylcarboxylic acid (or derivative),

- C mol of phosphorus pentachloride,

where the molar ratio A:B:C = 1:(1–1.2):(1–1.2).

Grind the mixture at room temperature until the reaction completes, then allow it to stand to obtain a crude product.

Add an alkaline solution to adjust the pH of the mixture to 8–8.2.

Filter the mixture, dry the filter cake, and recrystallize to purify the 2-amino-5-substituted-1,3,4-thiadiazole.

This method is economically favorable due to low toxicity and availability of reagents, and it requires simple equipment.

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1 | Thiosemicarbazide + 2-fluorophenylcarboxylic acid + PCl5 (1:1–1.2:1–1.2) | Solid-phase grinding at room temperature |

| 2 | Standing to complete reaction | Formation of crude 2-amino-5-substituted thiadiazole |

| 3 | Addition of alkaline solution (pH 8–8.2) | Neutralization and precipitation |

| 4 | Filtration, drying, recrystallization | Purification and isolation of product |

- Solid-phase reaction avoids solvents.

- Mild reaction conditions.

- High yield (>91%).

- Simple post-reaction processing.

Reference: Patent CN103936691A (2014).

Cyclization of Thiosemicarbazide Derivatives with Carbon Disulfide

Another classical approach involves the reaction of thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide to form a dithiocarboxylic acid intermediate, which cyclizes upon heating to yield 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.

Treat thiosemicarbazide with carbon disulfide and potassium hydroxide to form potassium thiosemicarbazide-4-dithiocarboxylate salt.

Heat the salt to approximately 140°C to induce cyclization, producing the thiadiazole ring with a mercapto group at position 5.

Subsequent functionalization (e.g., aminomethylation) can introduce the aminomethyl group at position 5.

The carboxamide group with the 2-fluorophenyl substituent can be introduced via acylation or amidation reactions on the thiadiazole core.

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1 | Thiosemicarbazide + CS2 + KOH | Formation of potassium dithiocarboxylate salt |

| 2 | Heating to 140°C | Cyclization to 2-amino-5-mercapto-thiadiazole |

| 3 | Functionalization (e.g., aminomethylation) | Introduction of aminomethyl group |

| 4 | Amidation with 2-fluorophenylcarboxylic acid derivatives | Formation of carboxamide substituent |

Yield: Modified procedures in dimethylformamide at 80°C have reported yields over 90%.

Reference: Jitendra Kumar Gupta et al., Int. J. PharmTech Res. (2010).

Cyclization via Benzalthiosemicarbazones and Oxidative Cyclization

An alternative method involves preparing benzalthiosemicarbazones, which upon oxidative cyclization with ferric chloride, yield 2-amino-5-phenyl-1,3,4-thiadiazoles. This method can be adapted for 2-fluorophenyl derivatives.

Synthesize benzalthiosemicarbazone derivatives by condensation of aldehydes with thiosemicarbazide.

Treat these intermediates with ferric chloride to induce oxidative cyclization forming the thiadiazole ring.

Aminomethylation and carboxamide formation can be performed post-cyclization to obtain the target compound.

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1 | Aldehyde + thiosemicarbazide | Formation of benzalthiosemicarbazones |

| 2 | Ferric chloride oxidation | Cyclization to 2-amino-5-aryl-thiadiazole |

| 3 | Subsequent functionalization | Introduction of aminomethyl and carboxamide groups |

Reference: Jitendra Kumar Gupta et al., Int. J. PharmTech Res. (2010).

Amidation and Functional Group Introduction

The carboxamide group bearing the 2-fluorophenyl substituent is typically introduced by amidation of the 2-carboxylic acid or 2-carboxylic acid chloride derivative of the thiadiazole ring.

The 2-carboxylic acid derivative of 1,3,4-thiadiazole is converted to the corresponding acid chloride using reagents such as thionyl chloride or phosphorus pentachloride.

The acid chloride is then reacted with 2-fluoroaniline to form the N-(2-fluorophenyl) carboxamide.

Aminomethylation at the 5-position can be achieved by nucleophilic substitution or reductive amination strategies depending on the precursor.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Solid-phase grinding with PCl5 | Thiosemicarbazide, carboxylic acid, PCl5 | Room temperature, grinding, alkaline workup | >91 | Mild, simple, low toxicity, high yield | Requires dry conditions |

| Cyclization of thiosemicarbazide + CS2 + KOH | Thiosemicarbazide, CS2, KOH | Heating to 140°C | >90 | High yield, classical method | High temperature, multi-step |

| Oxidative cyclization of benzalthiosemicarbazones | Benzalthiosemicarbazones, FeCl3 | Room temperature oxidation | Moderate | Versatile, adaptable for substitutions | Requires oxidative conditions |

| Amidation of acid chloride | Acid chloride, 2-fluoroaniline | Standard amidation conditions | High | Efficient introduction of carboxamide | Requires preparation of acid chloride |

Research Findings and Optimization Notes

The solid-phase method using phosphorus pentachloride is noted for its environmental and operational advantages, including avoidance of solvents and simple post-reaction purification, making it suitable for scale-up.

The carbon disulfide method allows for the formation of mercapto intermediates that can be functionalized diversely, offering synthetic flexibility.

Amidation steps are critical for introducing the 2-fluorophenyl carboxamide group, and reaction conditions must be optimized to avoid side reactions and ensure high purity.

Functionalization at the 5-position with an aminomethyl group may require protection/deprotection strategies depending on the order of synthetic steps.

The preparation of 5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide can be efficiently achieved through several synthetic routes. The solid-phase grinding method with thiosemicarbazide, carboxylic acid, and phosphorus pentachloride stands out as a high-yielding, mild, and cost-effective approach. Classical cyclization methods using carbon disulfide and oxidative cyclization provide alternative pathways with good yields and versatility. The introduction of the 2-fluorophenyl carboxamide group is typically accomplished via amidation of acid chloride intermediates. These methods, supported by diverse research, offer a robust toolkit for the synthesis of this biologically relevant thiadiazole derivative.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

Reduction: Reduction reactions can target the thiadiazole ring or the fluorophenyl group, potentially leading to the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the aminomethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can lead to imines, while reduction of the thiadiazole ring can lead to dihydrothiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

- The compound has been studied for its potential as a pharmacophore in drug design. Its structural features allow for interaction with specific biological targets, making it a candidate for the development of new therapeutic agents. Research indicates that thiadiazole derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer activities .

Mechanism of Action

- The mechanism of action typically involves binding to specific enzymes or receptors, modulating their activity. For instance, compounds with thiadiazole moieties have been shown to inhibit certain enzymes involved in disease processes, such as kinases and proteases.

Materials Science

Synthesis of Advanced Materials

- This compound can serve as a building block for synthesizing advanced materials. Its unique properties enable the production of polymers and nanomaterials with enhanced characteristics such as conductivity and thermal stability.

Nanotechnology Applications

- The compound's ability to form stable complexes with metals makes it suitable for applications in nanotechnology, particularly in the development of sensors and catalysts.

Biological Studies

Probes and Ligands

- In biological research, this compound can be utilized as a probe or ligand to study specific proteins or biological pathways. Its design allows it to selectively bind to target proteins, facilitating the investigation of their functions in various biological processes .

Cellular Studies

- Preliminary studies have indicated that derivatives of thiadiazoles can influence cellular pathways related to apoptosis and cell proliferation, suggesting their potential use in cancer research .

Industrial Applications

Catalyst Development

- The compound has shown promise in the development of new catalysts for chemical reactions. Its unique chemical properties can enhance reaction efficiency and selectivity in various industrial processes.

Sensor Technologies

- Due to its sensitivity to environmental changes, this compound may be integrated into sensor technologies for detecting pollutants or biochemical substances.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of thiadiazole derivatives found that this compound exhibited significant activity against several bacterial strains. This suggests potential use in developing new antibiotics.

Case Study 2: Cancer Research

Research focused on the anticancer potential of thiadiazole compounds demonstrated that this specific derivative could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. This finding highlights its relevance in oncology.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

- 5-(aminomethyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide

- 5-(aminomethyl)-N-(2-bromophenyl)-1,3,4-thiadiazole-2-carboxamide

- 5-(aminomethyl)-N-(2-iodophenyl)-1,3,4-thiadiazole-2-carboxamide

Uniqueness

The presence of the fluorophenyl group in 5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds with different halogen substituents.

Biological Activity

5-(Aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide is a compound belonging to the class of thiadiazoles, which have gained attention for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with an aminomethyl group and a fluorophenyl moiety. The presence of the thiadiazole scaffold is critical as it enhances the compound's bioactivity through various mechanisms.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. Studies have shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities:

- Antibacterial Activity : Research indicates that derivatives of 1,3,4-thiadiazole show effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, fluorinated derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 25 μg/mL against these pathogens .

- Antifungal Activity : Compounds with the thiadiazole structure have also been tested for antifungal activity against species like Candida albicans and Aspergillus niger. In one study, specific derivatives exhibited MIC values ranging from 32 to 42 μg/mL .

| Compound | Activity Type | Target Organism | MIC (μg/mL) |

|---|---|---|---|

| Derivative 8d | Antifungal | A. niger | 32 |

| Derivative 9d-f | Antibacterial | S. aureus | 25 |

| Derivative 18a | Antibacterial | Salmonella typhi | 500 μg/disk |

Anticancer Activity

Thiadiazole derivatives have also shown promise in cancer research:

- Cytotoxicity : The compound's structural components contribute to its cytotoxic effects against various cancer cell lines. For example, compounds with a similar scaffold demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL against glioblastoma cells .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular processes such as DNA replication and cell cycle regulation.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

- Study on Antimicrobial Activity : A systematic evaluation revealed that certain fluorinated thiadiazoles had enhanced antibacterial properties compared to non-fluorinated analogs. The presence of halogen atoms was found to increase lipophilicity and membrane permeability, leading to improved bioactivity .

- Evaluation of Anticancer Properties : In vitro studies on various cancer cell lines demonstrated that specific thiadiazole derivatives could induce apoptosis and inhibit tumor growth effectively. The presence of electron-withdrawing groups was correlated with increased cytotoxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The thiadiazole core is typically synthesized via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions. Subsequent functionalization involves coupling the aminomethyl group at position 5 and the 2-fluorophenyl carboxamide at position 2. For example, refluxing in ethanol or DMF with coupling agents like EDCI/HOBt improves carboxamide formation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMSO/water) is critical for isolating high-purity products .

- Key Variables : Reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of thiosemicarbazide to carbon disulfide) .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the presence of the 2-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the aminomethyl moiety (δ ~3.8 ppm for -CH₂NH₂).

- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3350 cm⁻¹ (N-H stretch) are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 297.08).

- X-ray crystallography (if crystalline) resolves bond angles and confirms stereoelectronic effects of the fluorophenyl group .

Q. What are the primary biological activities reported for this compound, and which assays are used to evaluate them?

- Methodological Answer : Thiadiazole derivatives exhibit antimicrobial (MIC assays against S. aureus and E. coli), anticancer (MTT assays on MCF-7 or HeLa cells), and anti-inflammatory (COX-2 inhibition) activities. For example, IC₅₀ values for cytotoxicity are typically determined at 48–72 hr exposure, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize the design of analogs with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Analyze electron density distribution to predict reactive sites (e.g., sulfur atoms in the thiadiazole ring are nucleophilic).

- Docking Studies : Model interactions with targets like EGFR (PDB ID: 1M17) or DNA gyrase. The fluorophenyl group’s electron-withdrawing effect enhances binding to hydrophobic pockets .

- QSAR Models : Correlate substituent electronegativity (e.g., -F vs. -Cl) with IC₅₀ values to guide synthetic priorities .

Q. What strategies resolve contradictory data in biological assays (e.g., variable IC₅₀ across cell lines)?

- Methodological Answer :

- Orthogonal Assays : Confirm cytotoxicity via both MTT and apoptosis assays (Annexin V/PI staining).

- Metabolic Stability Tests : Use hepatic microsomes to assess if discrepancies arise from differential metabolic degradation.

- Solubility Adjustments : Modify DMSO concentration (<1% v/v) to avoid false negatives .

Q. How does the 2-fluorophenyl substituent influence pharmacokinetic properties compared to other aryl groups?

- Methodological Answer :

- Lipophilicity : Fluorine increases logP by ~0.5 compared to unsubstituted phenyl, enhancing membrane permeability (measured via PAMPA).

- Metabolic Resistance : The C-F bond reduces oxidative metabolism by CYP450 enzymes, improving plasma half-life (t₁/₂ > 6 hr in rodent models) .

Key Research Gaps

- Mechanistic Studies : Limited data on proteasome inhibition or ROS modulation by this compound.

- In Vivo Toxicity : No published ADMET profiles in higher organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.